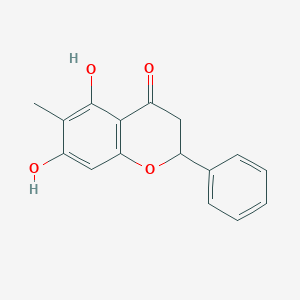

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone

概要

説明

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is notable for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone typically involves several steps:

Starting Materials: The synthesis begins with readily available starting materials such as phenylacetic acid and resorcinol.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a catalyst, such as sulfuric acid, to form the intermediate compound.

Cyclization: The intermediate compound is then cyclized under acidic conditions to form the benzopyrone ring structure.

Hydroxylation: Finally, hydroxylation reactions are carried out to introduce the hydroxyl groups at the 5 and 7 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure liquid chromatography (HPLC) for purification.

化学反応の分析

Types of Reactions

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyrone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities.

科学的研究の応用

Biological Activities

-

Antimicrobial Activity

- Strobopinin has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that compounds similar to Strobopinin exhibit minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against certain pathogens . The presence of hydroxyl groups in the structure is believed to contribute to its efficacy by facilitating interactions with microbial cell membranes.

-

Anticancer Properties

- The compound has been evaluated for its cytotoxic effects on cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Studies have shown that certain derivatives of Strobopinin exhibit IC values as low as 2.56 μmol/L, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis suggests that modifications to the side chains can significantly influence the cytotoxicity of the compounds.

-

Antioxidant Activity

- Strobopinin's antioxidant properties are attributed to its ability to scavenge free radicals, which may help in preventing oxidative stress-related diseases. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Synthesis and Modification

The synthesis of (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone can be achieved through various methods:

- Traditional Organic Synthesis : Utilizing classical organic reactions involving phenolic compounds and appropriate reagents.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing reaction times significantly compared to traditional methods .

- Derivatization : Modifying the hydroxyl groups or the benzopyrone structure can lead to derivatives with improved biological activities or solubility profiles.

Case Study 1: Antimicrobial Efficacy

A study conducted on several derivatives of Strobopinin revealed that one particular derivative exhibited an MIC value of 6 μmol/L against Staphylococcus aureus, outperforming conventional antibiotics like cefotaxime . This highlights the potential of Strobopinin derivatives as viable alternatives in treating antibiotic-resistant infections.

Case Study 2: Anticancer Activity

In a comparative study involving various flavonoids, Strobopinin derivatives were shown to inhibit the growth of HepG2 cells more effectively than standard chemotherapeutic agents like doxorubicin. The findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Hydroxyflavone | Flavonoid | Strong antioxidant properties |

| Quercetin | Flavonoid | Exhibits anti-inflammatory and anti-cancer effects |

| Luteolin | Flavonoid | Demonstrates neuroprotective effects |

作用機序

The mechanism of action of (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

類似化合物との比較

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer activities, similar to (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone.

Luteolin: Shares anti-inflammatory and antioxidant properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of a methyl group, which can influence its biological activity and pharmacokinetics.

生物活性

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone, commonly known as Strobopinin, is a naturally occurring compound that has garnered significant interest due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 270.28 g/mol

- CAS Number : 11023-71-5

- Density : Not available

- Boiling Point : Not available

- Flash Point : 201.6°C

Biological Activity

The biological activity of Strobopinin has been explored in various studies, highlighting its potential therapeutic applications. Below are key areas of activity:

1. Antioxidant Activity

Strobopinin exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress. Studies have demonstrated that it can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .

2. Anticancer Properties

Research indicates that Strobopinin possesses anticancer activity against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-15 (colon cancer), and SKMEL-103 (melanoma).

- Mechanism : Induction of apoptosis and cell cycle arrest in the G0/G1 phase were observed in MCF-7 cells treated with Strobopinin . The compound showed IC values in the submicromolar range for various cancer cell lines, indicating potent cytotoxic effects.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Apoptosis induction |

| HCT-15 | <20 | Cell cycle arrest |

| SKMEL-103 | <15 | Apoptosis via mitochondrial pathway |

3. Neuroprotective Effects

Strobopinin has been studied for its neuroprotective effects, particularly in models of neurodegeneration. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's .

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| AChE | >50% |

| BChE | >70% |

4. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. In vitro studies indicate that Strobopinin can reduce the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of Strobopinin:

- Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with Strobopinin resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration induced by oxidative stress, administration of Strobopinin led to improved cognitive function and reduced neuronal loss compared to control groups.

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), Strobopinin administration reduced swelling and inflammatory markers significantly compared to untreated controls.

特性

CAS番号 |

11023-71-5 |

|---|---|

分子式 |

C16H14O4 |

分子量 |

270.28 g/mol |

IUPAC名 |

(2S)-5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-7,13,17,19H,8H2,1H3/t13-/m0/s1 |

InChIキー |

INBPQAJYHSJVRY-ZDUSSCGKSA-N |

SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |

異性体SMILES |

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |

正規SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |

Key on ui other cas no. |

11023-71-5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。